N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring system with an ethyl group and a sulfonamide group attached, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of 2,3-dihydrobenzofurans, which can then be further functionalized to introduce the sulfonamide group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its ability to inhibit lipid peroxidation and dopamine release suggests that it may interact with enzymes and receptors involved in these processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure allows it to bind to and modulate the activity of various biological molecules.
Comparison with Similar Compounds
N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide can be compared with other benzofuran derivatives such as:
2,3-dihydro-5-benzofuranamine: Known for its neuroprotective effects.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Exhibits anticancer activity.
Macrocyclic benzofuran compounds: Show antiviral activity against hepatitis C virus. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
IUPAC Name |
N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-11-15(12,13)9-3-4-10-8(7-9)5-6-14-10/h3-4,7,11H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWJRQUEYYBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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